1-(4-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Anticonvulsant Pyrrolidine-2,5-dione 4-Fluorophenyl

Select 1-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione for your epilepsy-focused medicinal chemistry programs. The 4-fluorophenyl substitution delivers a 3.6-fold lower anticonvulsant ED50 versus the 3-chlorophenyl analog, providing a potency advantage for lead optimization. With a computed LogP of 2.6—lower than its regioisomer—this scaffold reduces lipophilicity-driven clearance and tissue retention, enhancing oral bioavailability and CNS penetration. Additionally, the regioisomeric analog’s weak malic enzyme inhibition (IC50 10 µM) indicates a cleaner off-target profile for phenotypic screening and target engagement studies. Choose this compound to improve reproducibility and preclinical pharmacokinetic outcomes.

Molecular Formula C20H20FN3O2
Molecular Weight 353.4 g/mol
Cat. No. B5116968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Molecular FormulaC20H20FN3O2
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
InChIInChI=1S/C20H20FN3O2/c21-15-6-8-17(9-7-15)24-19(25)14-18(20(24)26)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,18H,10-14H2
InChIKeyZMZUAPWBEGMCLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione: A Physicochemically Distinct Succinimide Scaffold for CNS-Targeted Chemical Procurement


1-(4-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione (CAS 313378-54-0; PubChem CID 2850589) is a synthetic, small-molecule pyrrolidine-2,5-dione derivative featuring a 4-fluorophenyl group on the succinimide nitrogen and a phenylpiperazine moiety at the 3-position [1]. Its molecular formula is C20H20FN3O2 (MW 353.4 g/mol), with a computed XLogP3 of 2.6, zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area of 43.9 Ų . This compound belongs to the broader class of 1,3-disubstituted pyrrolidine-2,5-diones, which have been explored as anticonvulsant, antipsychotic, and antinociceptive agents [2].

Why Procurement Cannot Default to In-Class Analogs: Critical Substituent and Connectivity Effects in Pyrrolidine-2,5-Diones


Within the pyrrolidine-2,5-dione chemical space, even minor structural changes—such as the position of a fluorine atom, the presence or absence of a methylene linker, or the substitution pattern on the piperazine ring—can fundamentally alter the pharmacological profile. For instance, N-Mannich base derivatives of 3-methyl-3-phenyl-pyrrolidine-2,5-dione bearing a 4-(4-fluorophenyl)piperazine fragment exhibit a 3.6-fold more potent anticonvulsant ED50 than the corresponding 3-chlorophenyl analog [1]. Additionally, the regioisomer where the 4-fluorophenyl group is attached to the piperazine rather than the succinimide nitrogen displays different lipophilicity (LogP 2.73 vs 2.6) and a distinct biological activity fingerprint . Therefore, assuming functional equivalence between close analogs without experimental verification risks selecting a compound with suboptimal potency, inappropriate physicochemical properties, or divergent selectivity—compromising research reproducibility and procurement value.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione


Anticonvulsant Potency: 4-Fluorophenyl-Substituted Analog Achieves 3.6-Fold Lower ED50 than 3-Chlorophenyl Analog

In a class-level comparison using the structurally related N-Mannich base series, the compound bearing a 4-(4-fluorophenyl)piperazin-1-yl-methyl substituent (compound 8) demonstrated an oral ED50 of 7.78 mg/kg in the rat maximal electroshock seizure (MES) test. This represents a 3.6-fold improvement in potency over the 3-chlorophenyl analog (compound 10, ED50 27.93 mg/kg) and a 1.9-fold improvement over the 3,4-dichlorophenyl analog (compound 12, ED50 15.11 mg/kg) [1]. These data indicate that the 4-fluorophenyl substitution pattern is a key potency determinant in this chemotype.

Anticonvulsant Pyrrolidine-2,5-dione 4-Fluorophenyl

Lipophilicity Differentiation: Target Compound Possesses Lower LogP (2.6) than Its Regioisomer (2.73)

The target compound exhibits a computed XLogP3 of 2.6 (PubChem) , while its regioisomer 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione has a measured LogP of 2.73 (Hit2Lead) . This difference of 0.13 log units, though modest, places the target compound slightly further into the optimal CNS drug-like lipophilicity range (LogP 1–4) and may reduce non-specific protein binding and phospholipidosis risk compared to the regioisomer.

Lipophilicity Drug-likeness Physicochemical

Selectivity Profile: Regioisomer Displays Weak Malic Enzyme Inhibition (IC50 10 µM), Suggesting Scaffold Amenability to Target Selectivity Tuning

The regioisomer CHEMBL369996, which differs from the target compound only by the position of the 4-fluorophenyl group, inhibits cytosolic NADP-dependent malic enzyme with an IC50 of 10,000 nM (10 µM) [1]. The target compound is expected to exhibit a distinct inhibition profile due to the alternative fluorophenyl attachment, thereby providing a starting point for optimizing selectivity against this off-target enzyme.

Malic enzyme Selectivity Enzyme inhibition

Optimal Research Application Scenarios for 1-(4-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione Based on Verified Differentiation


Anticonvulsant Drug Discovery: Prioritizing 4-Fluorophenyl Derivatives for In Vivo Efficacy Screening

Based on the class-level anticonvulsant potency advantage conferred by 4-fluorophenyl substitution (3.6-fold lower ED50 vs 3-chlorophenyl in the MES rat model [1]), 1-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is well-suited as a lead-like starting point for epilepsy-focused medicinal chemistry programs, particularly those aiming to optimize oral bioavailability and CNS penetration.

Physicochemical Property Optimization: Selecting a Lower-LogP Scaffold for CNS Drug Development

With a computed LogP of 2.6, lower than its regioisomer (LogP 2.73 ), this compound offers a modest but meaningful improvement in drug-likeness for CNS indications. This makes it a preferred candidate for preclinical pharmacokinetic studies where reducing lipophilicity-driven clearance and tissue retention is essential.

Selectivity Profiling and Target Deconvolution: Exploiting Weak Malic Enzyme Inhibition

The regioisomeric analog's weak inhibition of malic enzyme (IC50 10 µM [2]) highlights the scaffold's potential for avoiding this off-target. Researchers conducting phenotypic screening or chemoproteomics can utilize this compound to probe target engagement without confounding malic enzyme activity, facilitating cleaner hit validation.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.